N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide
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Overview
Description
N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is a complex organic compound that features a bicyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes both a bicyclo[2.2.1]heptane core and an acetylsulfamoylphenyl group, contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Core: This can be achieved through a [4+2] cycloaddition reaction, where a diene and a dienophile react to form the bicyclic structure.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the bicyclic intermediate with an appropriate amine under suitable conditions.
Attachment of the Acetylsulfamoylphenyl Group: This step involves the acylation of the amine group with an acetylsulfamoyl chloride derivative, typically in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated purification systems to ensure product purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s bicyclic structure allows it to fit into unique binding pockets, enhancing its specificity and potency .
Comparison with Similar Compounds
Similar Compounds
N,N′-diarylsquaramide derivatives: These compounds also feature a bicyclic core and are known for their biological activity.
Bicyclo[2.2.2]octane derivatives: These compounds have a similar bicyclic structure but differ in their chemical reactivity and applications.
Uniqueness
N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities.
Properties
Molecular Formula |
C16H20N2O4S |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide |
InChI |
InChI=1S/C16H20N2O4S/c1-10(19)18-23(21,22)14-6-4-13(5-7-14)17-16(20)15-9-11-2-3-12(15)8-11/h4-7,11-12,15H,2-3,8-9H2,1H3,(H,17,20)(H,18,19) |
InChI Key |
HOHXUPJXAPUKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC3CCC2C3 |
Origin of Product |
United States |
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